Bis(5-nitropyridin-2-YL)sulfane

Descripción general

Descripción

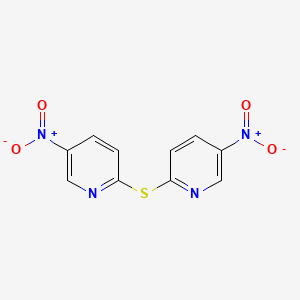

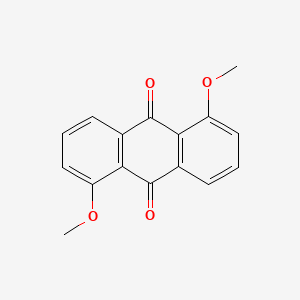

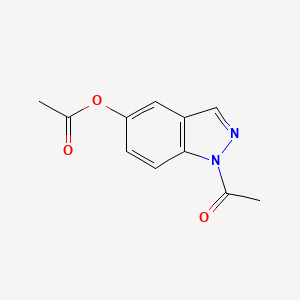

“Bis(5-nitropyridin-2-YL)sulfane” is a chemical compound with the formula C10H6N4O4S. It has a molecular weight of 278.24 . It’s used for research and development purposes .

Synthesis Analysis

The synthesis of “Bis(5-nitropyridin-2-YL)sulfane” involves several reaction conditions. Some of these include reactions with methanol and potassium hydroxide, water, sodium sulfide with ethanol and water, hydrogen chloride with tin (II) chloride, and dihydrogen peroxide with acetic anhydride and acetic acid .Molecular Structure Analysis

The molecular structure of “Bis(5-nitropyridin-2-YL)sulfane” consists of two 5-nitropyridin-2-YL groups linked by a sulfane bridge . The SMILES representation of the molecule isc1cc(ncc1N+[O-])Sc2ccc(cn2)N+[O-] . Chemical Reactions Analysis

“Bis(5-nitropyridin-2-YL)sulfane” can undergo several chemical reactions under different conditions. For instance, it can react with methanol and potassium hydroxide, water, sodium sulfide with ethanol and water, hydrogen chloride with tin (II) chloride, and dihydrogen peroxide with acetic anhydride and acetic acid .Physical And Chemical Properties Analysis

“Bis(5-nitropyridin-2-YL)sulfane” has a molecular weight of 278.24 . It has a density of 1.6±0.1 g/cm3, a boiling point of 539.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has a molar refractivity of 67.1±0.4 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Characterization Techniques

Research has focused on the synthesis and characterization of compounds related to Bis(5-nitropyridin-2-yl)sulfane, showcasing its relevance in creating novel materials. For instance, Sakthikumar et al. (2015) synthesized a related compound through a two-step process, highlighting the importance of structural analysis techniques such as UV, FT-IR, NMR, and X-ray diffraction for determining compound characteristics (Sakthikumar et al., 2015). Similarly, Tian et al. (2019) developed a copper(I)-catalyzed method to create sulfur-bridged dimerizations, demonstrating the compound's potential in facilitating complex chemical reactions (Tian et al., 2019).

Advanced Materials Development

The compound also plays a crucial role in the development of advanced materials. Tapaswi et al. (2015) utilized thiophenyl-substituted compounds for producing transparent polyimides with high refractive indices, showcasing the material's potential in optics and electronics (Tapaswi et al., 2015).

Molecular Imaging and Detection Tools

Lin et al. (2015) discussed the significance of developing chemical probes for imaging and detecting hydrogen sulfide and reactive sulfur species, underlining the relevance of sulfur-containing compounds like Bis(5-nitropyridin-2-yl)sulfane in medical and biological research (Lin et al., 2015).

Emission and Luminescence Studies

Brown et al. (2017) explored iridium(III) complexes with sulfur-bridged ligands, revealing the compound's utility in altering emissive states for potential applications in lighting and display technologies (Brown et al., 2017).

Protein Sulfhydryl Quantification

Riener et al. (2002) demonstrated the use of dithiodipyridine in measuring protein sulfhydryls, illustrating the compound's application in biochemical assays and its importance in understanding protein structures and functions (Riener et al., 2002).

Safety and Hazards

“Bis(5-nitropyridin-2-YL)sulfane” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye/face protection .

Propiedades

IUPAC Name |

5-nitro-2-(5-nitropyridin-2-yl)sulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O4S/c15-13(16)7-1-3-9(11-5-7)19-10-4-2-8(6-12-10)14(17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXMVHNVTSLEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])SC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325436 | |

| Record name | BIS(5-NITROPYRIDIN-2-YL)SULFANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2127-11-9 | |

| Record name | 2127-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BIS(5-NITROPYRIDIN-2-YL)SULFANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B1606937.png)

![4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1606944.png)

![4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine](/img/structure/B1606949.png)